molecular formula C24H18N2O3 B6021445 2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate

2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate

Cat. No. B6021445
M. Wt: 382.4 g/mol
InChI Key: JXYCRKKJTPDPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate, commonly known as ODQ, is a potent inhibitor of soluble guanylate cyclase (sGC). sGC is an important enzyme that plays a crucial role in the regulation of vascular tone, platelet aggregation, and neurotransmission. ODQ has been widely used in scientific research to investigate the role of sGC in various physiological and pathological conditions.

Mechanism of Action

ODQ exerts its pharmacological effects by inhibiting the activity of 2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate. This compound is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is an important second messenger molecule that regulates various physiological processes. By inhibiting this compound, ODQ reduces the production of cGMP and disrupts downstream signaling pathways.
Biochemical and Physiological Effects:
ODQ has been shown to have a variety of biochemical and physiological effects. For example, ODQ has been shown to inhibit vasodilation and reduce blood pressure by reducing the production of cGMP. ODQ has also been shown to inhibit platelet aggregation and thrombosis by reducing the production of cGMP in platelets. In addition, ODQ has been shown to inhibit neurotransmission and protect against neuronal damage in various models of neurological disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ODQ in laboratory experiments is its high potency and specificity for 2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate inhibition. ODQ is also relatively easy to synthesize and has a long shelf life. However, one of the main limitations of using ODQ is its potential for off-target effects, as it may inhibit other enzymes or signaling pathways in addition to this compound. In addition, ODQ may have variable effects depending on the experimental conditions and cell types used.

Future Directions

There are many potential future directions for research on ODQ and 2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate inhibition. For example, researchers could investigate the role of this compound inhibition in the treatment of cardiovascular diseases such as hypertension and heart failure. In addition, researchers could investigate the potential therapeutic benefits of this compound inhibition in neurological diseases such as stroke and Alzheimer's disease. Finally, researchers could investigate the potential for developing more specific and potent this compound inhibitors that could be used as therapeutic agents in various disease states.

Synthesis Methods

ODQ can be synthesized using a variety of methods, including the reaction of 2,3-diphenylquinoxaline-6-carboxylic acid with propionyl chloride and triethylamine in the presence of a catalyst. The resulting intermediate is then treated with oxalyl chloride and triethylamine to yield ODQ.

Scientific Research Applications

ODQ has been used extensively in scientific research to investigate the role of 2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate in various physiological and pathological conditions. For example, ODQ has been used to study the effects of this compound inhibition on vascular tone and blood pressure regulation. ODQ has also been used to investigate the role of this compound in platelet aggregation and thrombosis. In addition, ODQ has been used to study the role of this compound in neurotransmission and neuroprotection.

properties

IUPAC Name

2-oxopropyl 2,3-diphenylquinoxaline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3/c1-16(27)15-29-24(28)19-12-13-20-21(14-19)26-23(18-10-6-3-7-11-18)22(25-20)17-8-4-2-5-9-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYCRKKJTPDPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC(=O)C1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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